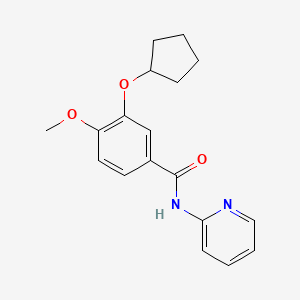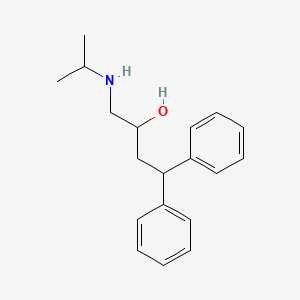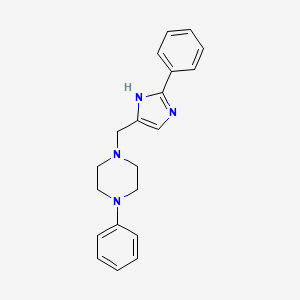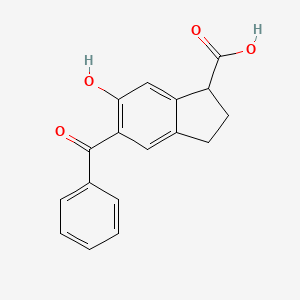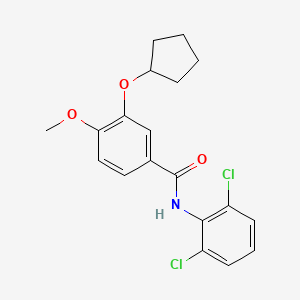
Drobuline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drobuline hydrochloride is a potent anti-arrhythmic agent with cardiac depressant activity, primarily used to manage abnormal heart rhythms. It is known for its effectiveness against ventricular arrhythmias in dogs . The compound is a racemic mixture with a single center of optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drobuline hydrochloride involves several steps, starting with the preparation of the base compound, this compound. The process typically includes the following steps:
Formation of the Base Compound: The initial step involves the synthesis of the base compound, which is then converted into this compound hydrochloride.
Hydrochloride Formation: The base compound is reacted with hydrochloric acid to form this compound hydrochloride. This step is crucial for enhancing the solubility and stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride is carried out under controlled conditions to ensure high purity and yield. The process involves:
Large-Scale Synthesis: The base compound is synthesized on a large scale using optimized reaction conditions.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required standards for pharmaceutical use
Chemical Reactions Analysis
Types of Reactions
Drobuline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of this compound hydrochloride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction can produce reduced forms with different activity profiles .
Scientific Research Applications
Drobuline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of anti-arrhythmic agents and cardiac depressants.
Biology: Investigated for its effects on cardiac cells and its potential role in managing heart conditions.
Medicine: Explored for its therapeutic potential in treating ventricular arrhythmias and other cardiac disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Drobuline hydrochloride exerts its effects by targeting specific molecular pathways involved in cardiac rhythm regulation. The compound acts as a cardiac depressant by modulating ion channels and receptors in cardiac cells. This modulation leads to a decrease in the excitability of cardiac cells, thereby preventing abnormal heart rhythms. The primary molecular targets include sodium and potassium channels, which play a crucial role in maintaining the cardiac action potential .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another anti-arrhythmic agent with similar cardiac depressant activity.
Procainamide: Used to manage abnormal heart rhythms, similar to Drobuline hydrochloride.
Amiodarone: A widely used anti-arrhythmic agent with a broader spectrum of activity.
Uniqueness of this compound Hydrochloride
This compound hydrochloride is unique due to its specific mechanism of action and its effectiveness in managing ventricular arrhythmias. Unlike some other anti-arrhythmic agents, this compound hydrochloride has a distinct molecular structure that allows it to selectively target certain ion channels in cardiac cells. This selectivity contributes to its efficacy and safety profile in treating cardiac disorders .
Properties
CAS No. |
68341-48-0 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3 |
InChI Key |
DAIZVBCVNQSHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780668.png)
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bR,8R,8aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780681.png)
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
![(2R)-2-[(2S)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4R,6R,8S,9S,12R,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780688.png)
![(1S,3R,6R,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780697.png)
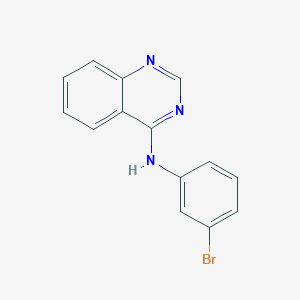
![4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid](/img/structure/B10780722.png)

